2-Chloro-1,3,2-benzodioxaborole (CAS 55718-76-8), commonly known as B-chlorocatecholborane or ClBcat, is a highly versatile, bifunctional electrophilic boron reagent and carbophilic Lewis acid. In industrial and advanced laboratory settings, it is primarily procured for metal-free borylative cyclizations, ether/ester cleavages, and the synthesis of borylated heterocycles and complex organoboron building blocks. Unlike simpler boron halides, ClBcat offers a unique balance of moderate Lewis acidity and targeted nucleophilic chloride delivery, enabling single-step cyclization-demethylation cascades without the need for transition-metal catalysts or stoichiometric basic additives [1]. Its solid form and defined reactivity profile make it a critical precursor for synthesizing stable pinacolboronates and pharmaceutical intermediates where precise regio- and stereocontrol, alongside high processability, are required.
Substituting ClBcat with cheaper, more common boron halides like boron trichloride (BCl3) or related boranes frequently leads to process failure or necessitates complex, multi-step workarounds. While BCl3 is highly electrophilic, it often forms overly stable zwitterionic intermediates that stall reactions, requiring the addition of harsh stoichiometric reagents (e.g., AlCl3 and Et3N) to force demethylation and product release [1]. Conversely, attempting to use the direct pinacol analog, B-chloropinacolborane (ClBpin), introduces severe thermal instability, as ClBpin decomposes at temperatures above -70 °C, completely precluding its use in standard heated borylation protocols[2]. Furthermore, substituting with the more reactive B-bromocatecholborane (BrBcat) can result in premature demethylation of substrates, significantly reducing the isolated yield of the target borylated heterocycles[2].
In the synthesis of borylated lactones via electrophilic oxyboration, the choice of boron precursor dictates the permissible reaction temperature. ClBcat is stable and effective at elevated temperatures, successfully driving oxyboration at 45 °C to 100 °C. In direct contrast, B-chloropinacolborane (ClBpin) suffers from severe thermal degradation, decomposing at temperatures above -70 °C [1]. This fundamental instability makes ClBpin unsuitable for most standard, heat-promoted benchtop borylations, forcing buyers to prioritize ClBcat for scalable, above-ambient temperature processes.
| Evidence Dimension | Maximum viable reaction temperature (thermal stability limit) |
| Target Compound Data | Stable and reactive at 100 °C |
| Comparator Or Baseline | B-chloropinacolborane (ClBpin) (Decomposes above -70 °C) |
| Quantified Difference | >170 °C wider operational thermal window |
| Conditions | Electrophilic oxyboration conditions |
Procurement of ClBcat eliminates the need for extreme cryogenic infrastructure (-70 °C) required by ClBpin, enabling standard heated reactor workflows.
When evaluating reagents for the catalyst-free synthesis of borylated isocoumarins from methyl esters, ClBcat demonstrates superior bifunctional efficacy compared to standard trihalogenated boron sources. Under identical conditions, the use of ClBcat at 100 °C provided the desired borylated isocoumarin in a 75% isolated yield. Conversely, the use of BCl3 completely failed to yield any of the desired product (0% yield) because it cannot efficiently mediate the necessary oxycyclization pathway [1].
| Evidence Dimension | Isolated yield of borylated isocoumarin |
| Target Compound Data | 75% yield (at 100 °C) |
| Comparator Or Baseline | Boron trichloride (BCl3) (0% yield) |
| Quantified Difference | 75% absolute yield increase |
| Conditions | Catalyst-free electrophilic oxyboration of alkynes |
ClBcat unlocks catalyst-free borylation pathways that are fundamentally impossible with bulk BCl3, saving costs on transition-metal catalysts and simplifying purification.
While B-bromocatecholborane (BrBcat) is a closely related in-class substitute, its higher reactivity can be detrimental to overall process efficiency. In electrophilic oxyboration reactions, BrBcat demethylates methyl esters too rapidly, disrupting the kinetic balance between alkyne activation and cyclization. As a result, BrBcat provides a substantially lower isolated yield of the target oxyboration product compared to ClBcat [1]. ClBcat provides the optimal balance of carbophilic Lewis acidity and controlled nucleophilic halide release.
| Evidence Dimension | Kinetic control and product yield |
| Target Compound Data | Optimal kinetic balance yielding 75% product |
| Comparator Or Baseline | B-Bromocatecholborane (BrBcat) (Premature demethylation, lower yield) |
| Quantified Difference | Superior chemoselectivity and higher isolated yield |
| Conditions | Electrophilic cyclization/dealkylation of esters |
Selecting ClBcat over its bromide analog prevents premature substrate degradation, directly increasing the final yield of high-value borylated intermediates.
In formal thioboration reactions of alkynes, ClBcat acts as a bifunctional reagent, successfully mediating both the initial electrophilic cyclization and the subsequent demethylation in a single synthetic step to form neutral alkenyl boronates. In contrast, BCl3 forms an overly stable zwitterionic intermediate that stalls the reaction, requiring the addition of stoichiometric AlCl3 (as a Lewis acid) and Et3N (as a Lewis base) to force chloride release and demethylation [1].
| Evidence Dimension | Number of reagents required for complete cyclization/demethylation |
| Target Compound Data | 1 reagent (ClBcat handles both steps) |
| Comparator Or Baseline | BCl3 (Requires 2 additional stoichiometric reagents: AlCl3 and Et3N) |
| Quantified Difference | Elimination of 2 stoichiometric additives |
| Conditions | Catalyst-free formal thioboration of alkynyl sulfides |
ClBcat streamlines manufacturing by reducing the number of required reagents, lowering raw material costs, and simplifying downstream purification workflows.
Leveraging its unique bifunctional reactivity (carbophilic Lewis acidity combined with controlled chloride delivery), ClBcat is the reagent of choice for synthesizing borylated isocoumarins, 2-pyrones, and benzothiophenes directly from alkynes without the need for expensive gold or palladium catalysts [1].
ClBcat is highly suited for one-step thioboration and oxyboration reactions where it transforms readily available alkynyl precursors into alkenyl boronates with defined regio- and stereochemistry, outperforming BCl3 which stalls at the zwitterionic intermediate stage [2].
Due to its balanced electrophilicity, ClBcat is utilized as a selective reagent for the cleavage of acetals and trityl groups in complex natural product synthesis (e.g., the preparation of 2-arachidonoylglycerol or (-)-dictyostatin), where harsher Lewis acids would cause unwanted side reactions .
ClBcat is frequently procured as a reliable oxidative addition precursor for the synthesis of transition metal boryl complexes (such as Rhodium and Iridium complexes), benefiting from its bench stability relative to pinacolborane analogs .
Flammable;Corrosive;Irritant